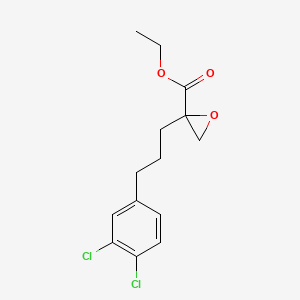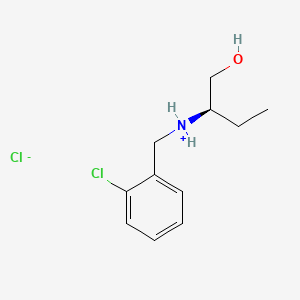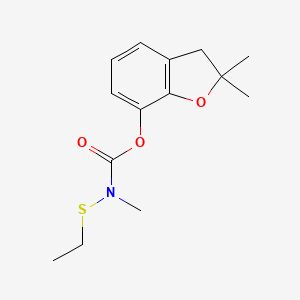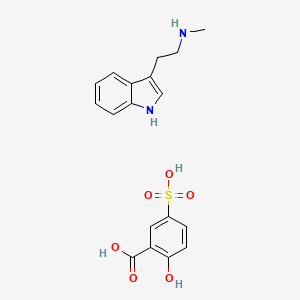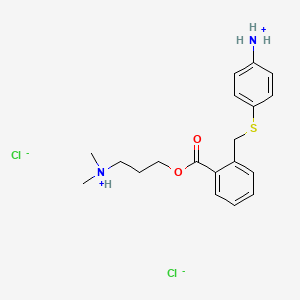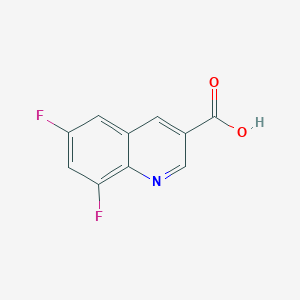
Disodium 5-((4'-((2,6-diamino-3-methyl-5-((4-sulphonatophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is a complex azo dye compound. It is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate involves several steps:
Diazotization: The process begins with the diazotization of 2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl. This involves treating the amine group with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate under alkaline conditions to form the azo dye.
Salification: The final step involves the salification of the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo groups.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate has several scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The compound’s ability to bind to proteins and nucleic acids makes it useful in various biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate
- Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]salicylate
Uniqueness
Disodium 5-[[4’-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)azo]phenyl]azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its multiple azo groups, which provide it with distinct chromophoric properties. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry.
Propiedades
Número CAS |
2586-58-5 |
|---|---|
Fórmula molecular |
C32H24N8Na2O6S |
Peso molecular |
694.6 g/mol |
Nombre IUPAC |
disodium;5-[[4-[4-[[2,6-diamino-3-methyl-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C32H26N8O6S.2Na/c1-18-16-27(39-36-23-10-13-25(14-11-23)47(44,45)46)30(34)31(29(18)33)40-37-22-8-4-20(5-9-22)19-2-6-21(7-3-19)35-38-24-12-15-28(41)26(17-24)32(42)43;;/h2-17,41H,33-34H2,1H3,(H,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clave InChI |
LQLLXIYULIMXDU-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])N)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

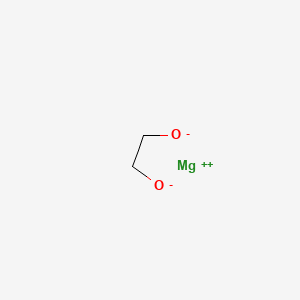
![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
